![molecular formula C14H6Br2N2S2Se B3270793 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]selenadiazole CAS No. 534591-72-5](/img/structure/B3270793.png)
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]selenadiazole
概要
説明
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]selenadiazole is an organoselenium compound that features a benzoselenadiazole core substituted with bromothiophene groups
科学的研究の応用
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]selenadiazole has several scientific research applications:
Organic Electronics: Used as a building block for semiconducting polymers in organic photovoltaic devices.
Materials Science: Investigated for its electronic properties and potential use in organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).
Chemical Sensors: Explored for its ability to detect various analytes due to its unique electronic properties.
作用機序
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]selenadiazole typically involves the following steps:
Starting Materials: The synthesis begins with 4,7-dibromo-2,1,3-benzoselenadiazole and 5-bromothiophene.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a ligand like triphenylphosphine. The reaction is typically performed in a solvent like dimethylformamide or toluene under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The 4,7-dibromo-2,1,3-benzoselenadiazole is reacted with 5-bromothiophene in the presence of the palladium catalyst and ligand. The reaction mixture is heated to a temperature between 80-120°C for several hours to ensure complete coupling.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]selenadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the thiophene rings can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form larger conjugated systems.
Oxidation and Reduction: The selenadiazole core can undergo oxidation or reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Substituted Derivatives: Formed through substitution reactions.
Extended Conjugated Systems: Formed through coupling reactions, useful in organic electronics.
類似化合物との比較
Similar Compounds
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: Similar structure but with a sulfur atom instead of selenium.
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]oxadiazole: Similar structure but with an oxygen atom instead of selenium.
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]triazole: Similar structure but with a nitrogen atom instead of selenium.
Uniqueness
The presence of selenium in 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]selenadiazole imparts unique electronic properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium’s larger atomic radius and different electronegativity can influence the compound’s electronic band structure, making it potentially more suitable for specific applications in organic electronics.
特性
IUPAC Name |
4,7-bis(5-bromothiophen-2-yl)-2,1,3-benzoselenadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br2N2S2Se/c15-11-5-3-9(19-11)7-1-2-8(10-4-6-12(16)20-10)14-13(7)17-21-18-14/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBJJOMQXDIMHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=N[Se]N=C2C(=C1)C3=CC=C(S3)Br)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br2N2S2Se | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855903 | |
| Record name | 4,7-Bis(5-bromothiophen-2-yl)-2,1,3-benzoselenadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
534591-72-5 | |
| Record name | 4,7-Bis(5-bromothiophen-2-yl)-2,1,3-benzoselenadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


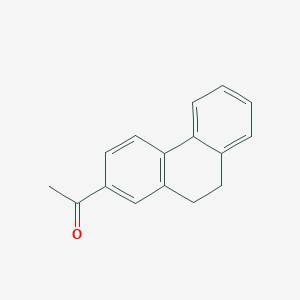
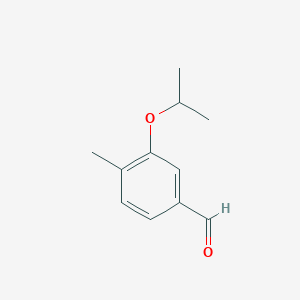
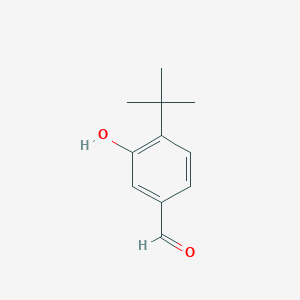
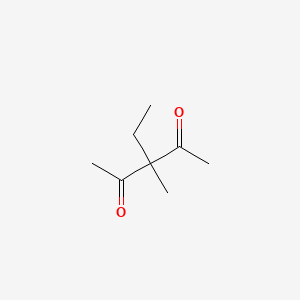
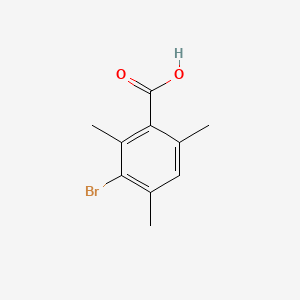
![6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B3270746.png)
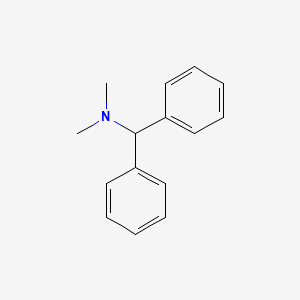
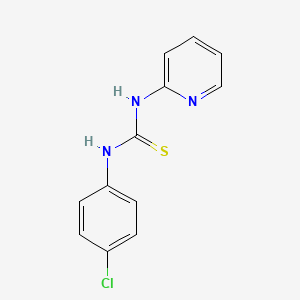
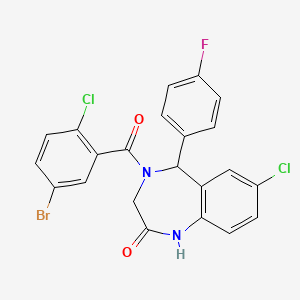

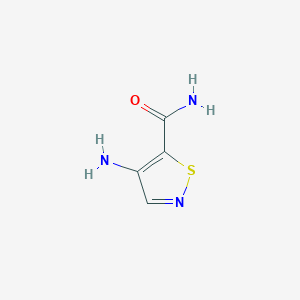
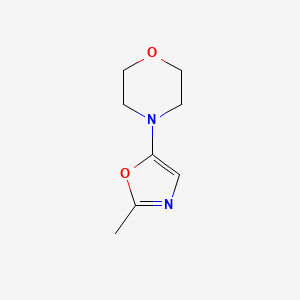
![ethyl 6-(3-bromobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B3270787.png)
![Acetamide, 2,2,2-trifluoro-N-(2-imidazo[1,2-a]pyridin-2-yl-1,1-dimethylethyl)-](/img/structure/B3270801.png)
